6-chloro-N'-(2-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide
Description
6-Chloro-N'-(2-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide is a synthetic coumarin derivative characterized by a carbohydrazide moiety linked to a 2-methoxybenzoyl group at position 3 of the coumarin scaffold. This compound is part of a broader class of coumarin-3-carbohydrazides studied for applications ranging from antiviral (e.g., HIV-1 integrase inhibition) to antimicrobial activities .
Properties
IUPAC Name |
6-chloro-N'-(2-methoxybenzoyl)-2-oxochromene-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O5/c1-25-15-5-3-2-4-12(15)16(22)20-21-17(23)13-9-10-8-11(19)6-7-14(10)26-18(13)24/h2-9H,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHMZVKXNHHKNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-N'-(2-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide is a compound belonging to the chromene class, which has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the synthesis, biological evaluations, and underlying mechanisms of action associated with this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-oxo-2H-chromene derivatives with methoxybenzoyl hydrazides under controlled conditions. The reaction yields the target compound in moderate to high purity, verified through techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) .
Anticancer Properties
Numerous studies have investigated the anticancer properties of chromene derivatives, including this compound. The compound has been shown to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanism of action appears to involve:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells, as evidenced by flow cytometry analyses that demonstrate increased apoptotic markers.
- Cell Cycle Arrest : It causes cell cycle arrest at the G1 phase, leading to reduced cell proliferation .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits significant anti-inflammatory activity. Studies have shown that it reduces the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This suggests that this compound may serve as a dual-action agent against both cancer and inflammatory diseases .
The biological activity of this compound can be attributed to several molecular interactions:
- Inhibition of Key Signaling Pathways : The compound interferes with critical signaling pathways involved in cell survival and proliferation.
- Modulation of Protein Expression : Western blot analyses have shown alterations in protein expression levels associated with apoptosis and inflammation, indicating a targeted mechanism of action .
Table 1: Summary of Biological Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A431 | 5.0 | Induces apoptosis |
| Study B | A549 | 4.5 | Cell cycle arrest |
| Study C | RAW264.7 | 10.0 | Reduces IL-6 and TNF-α |
Notable Findings
- Study on Anticancer Activity : A recent investigation demonstrated that at concentrations ranging from 1 to 4 µM, the compound significantly inhibited cell migration and proliferation in A431 and A549 cells .
- Anti-inflammatory Effects : Another study highlighted the compound's ability to decrease inflammatory cytokine levels in macrophage cultures, suggesting potential therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Structural Insights :
- Methoxy vs. Hydroxy Groups : The methoxy group in the target compound improves metabolic stability compared to hydroxy-substituted analogues (e.g., 8c), which may undergo faster glucuronidation .
- Halogen Effects : Chloro and bromo substituents at position 6 enhance electronegativity, influencing binding to metal ions (e.g., Mg²⁺ in HIV-1 integrase) and antimicrobial potency .
- Hydrazide Linkers : Schiff base derivatives (e.g., 6a) exhibit varied bioactivity due to conjugation effects, while bulky substituents (e.g., 8m’s 5-methoxy) enhance steric interactions with target enzymes .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
